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Methyl-d3 β-D-Glucuronide Sodium Salt

Cat. No.: B1159259
M. Wt: 230.15
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucuronidation in Metabolism Studies

Glucuronidation is a primary Phase II metabolic reaction in mammals, responsible for the detoxification and excretion of a vast array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. nih.govbiosynth.com This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). biosynth.comresearchgate.net The resulting glucuronide conjugate is significantly more water-soluble than the original molecule, facilitating its elimination from the body via urine or bile. biosynth.com

The study of glucuronidation is crucial for several reasons. It can influence the pharmacokinetic profile of a drug, affecting its bioavailability and clearance rate. nih.gov In some instances, the formation of glucuronides can lead to the deactivation of a pharmacologically active compound. Conversely, some glucuronide metabolites have been shown to possess biological activity or even toxicity. nih.gov Therefore, the ability to accurately identify and quantify glucuronide metabolites is a critical aspect of drug development and toxicology studies.

Role of Stable Isotopes in Bioanalytical Sciences

Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a higher atomic mass. youtube.com Their use in bioanalytical sciences has become a cornerstone of modern research, offering a safe and effective way to trace the metabolic fate of compounds without the complications associated with radioactive isotopes. youtube.com The most commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). youtube.com

The primary application of stable isotope labeling is in conjunction with mass spectrometry (MS). youtube.com By introducing a known amount of a stable isotope-labeled version of the analyte of interest into a sample, it can be used as an internal standard for quantitative analysis. nih.gov This approach allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements. nih.gov

Overview of Deuterated Glucuronides as Research Tools

Deuterated glucuronides, such as Methyl-d3 β-D-Glucuronide Sodium Salt, are invaluable tools in bioanalytical research. These compounds are chemically identical to their non-deuterated counterparts but have a higher mass due to the presence of deuterium atoms. This mass difference allows them to be distinguished and quantified separately from the endogenous or administered unlabeled compound by a mass spectrometer.

The primary use of deuterated glucuronides is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of drug metabolites. nih.gov Their structural similarity to the analyte ensures that they behave almost identically during extraction, chromatography, and ionization, a critical factor for accurate quantification. nih.gov The synthesis of these deuterated standards can be challenging but is essential for robust and reliable bioanalytical methods. nih.gov

Interactive Data Tables

Table 1: Representative LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Analyte Transition (m/z) Specific to the non-labeled glucuronide
Internal Standard Transition (m/z) Specific to the deuterated glucuronide (e.g., +3 Da shift)

Table 2: Illustrative Method Validation Data

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery (%) 85-115%

Properties

Molecular Formula

C₇H₈D₃NaO₇

Molecular Weight

230.15

Origin of Product

United States

Ii. Synthesis and Isotopic Labeling Strategies for Methyl D3 β D Glucuronide Sodium Salt

Deuterium (B1214612) Incorporation Methodologies

The introduction of the trideuteromethyl (-CD₃) group is a critical first step in the synthesis. This is typically achieved by using a deuterated C1 building block. A common and efficient precursor for the -CD₃ group is deuterated methanol (B129727) (CD₃OD), which is readily available and serves as the starting point for generating more reactive methylating agents. nih.gov

One of the most widely used reagents for methylation is iodomethane. Therefore, the synthesis of iodomethane-d3 (B117434) (CD₃I) from methanol-d4 (B120146) is a key preliminary step. A standard method for this conversion is the reaction of deuterated methanol with red phosphorus and iodine. exsyncorp.com In this process, phosphorus triiodide is formed in situ, which then reacts with CD₃OD to yield the desired iodomethane-d3. exsyncorp.com Another approach involves the reaction of deuterated methanol with hydriodic acid. chemicalbook.com

The choice of the deuterating agent is crucial as it directly impacts the isotopic enrichment of the final product. For use as an internal standard, an isotopic purity of ≥99.5% for the iodomethane-d3 is often required. exsyncorp.com

Table 1: Common Methods for the Preparation of Iodomethane-d3

Starting MaterialReagentsKey Features
Methanol-d4 (CD₃OD)Red Phosphorus, IodineIn situ formation of PI₃; a classic and effective method.
Methanol-d4 (CD₃OD)Hydriodic Acid (HI)Direct conversion, though may require heating. chemicalbook.com
Methanol-d4 (CD₃OD)[Ir(COD)Cl]₂, PPh₃, I₂, H₂Transition-metal catalyzed, high yield under mild conditions. chemicalbook.com

Chemical Synthesis Pathways for Glucuronide Conjugates

With the deuterated methylating agent in hand, the next stage is the formation of the glucuronide conjugate. Glucuronidation is a significant pathway in drug metabolism, and numerous chemical methods have been developed to synthesize these conjugates. A prevalent method for forming O-glycosidic bonds is the Koenigs-Knorr reaction. wikipedia.orgdbpedia.org

The synthesis of Methyl-d3 β-D-Glucuronide Sodium Salt would likely proceed through the following conceptual steps:

Protection of Glucuronic Acid: D-Glucuronic acid is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and esterification of the carboxylic acid, often as a methyl ester. This leads to a key intermediate such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The bromide at the anomeric position (C1) makes it a good leaving group for the subsequent glycosylation step.

Glycosylation with Deuterated Methanol: The protected glucuronic acid derivative is then reacted with deuterated methanol (CD₃OD). The Koenigs-Knorr reaction, often promoted by silver or mercury salts, facilitates the substitution of the anomeric bromide with the deuterated methoxy (B1213986) group. wikipedia.org The neighboring group participation of the acetyl group at C2 typically ensures the formation of the desired β-anomer with high stereoselectivity. wikipedia.org

Deprotection: Following the successful glycosylation, the protecting groups (acetyl and the methyl ester of the carboxylic acid) are removed. This is usually achieved by saponification using a base such as sodium hydroxide (B78521) in a suitable solvent. This step hydrolyzes the esters to yield the sodium salt of the glucuronide.

Purification: The final product is then purified using techniques like column chromatography or recrystallization to obtain this compound of high chemical and isotopic purity.

An alternative to using deuterated methanol directly in the glycosylation step is to first synthesize a deuterated methylating agent like iodomethane-d3, and then use it to methylate a suitable precursor, though the direct use of CD₃OD in a glycosylation reaction is often more straightforward for this particular target molecule.

Isotopic Purity and Chemical Characterization for Research Standards

The utility of this compound as a research standard is critically dependent on its well-defined chemical structure and high isotopic purity. A combination of analytical techniques is employed to ensure the quality of the synthesized compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the elemental composition and isotopic enrichment of the compound. rsc.org By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated analog, the incorporation of the three deuterium atoms can be confirmed. The high resolution allows for the separation of isotopic peaks and the calculation of the percentage of isotopic enrichment. exsyncorp.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation and for confirming the position of the deuterium label. rsc.orgnih.gov

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet of the methyl protons (usually around 3.5 ppm) will be absent or significantly diminished, providing direct evidence of successful deuteration. The remaining signals corresponding to the glucuronic acid ring protons can be compared to the non-deuterated standard to confirm the structural integrity.

¹³C NMR: The carbon spectrum will show a signal for the deuterated methyl carbon, which will appear as a multiplet due to coupling with deuterium. Deuterium substitution also causes a small upfield shift in the resonance of the attached carbon and adjacent carbons, which can be used for site-specific quantification of deuterium incorporation. nih.gov

²H NMR: Deuterium NMR can be used to directly observe the resonance of the deuterium nuclei, providing a quantitative measure of the isotopic abundance. nih.gov

The combination of these analytical methods ensures that the synthesized this compound meets the stringent requirements for its use as a high-quality research standard.

Table 2: Analytical Characterization Data for this compound

Analytical TechniqueExpected ResultPurpose
HR-MS Molecular ion peak corresponding to the mass of C₇H₈D₃NaO₇.Confirms molecular weight and isotopic incorporation.
¹H NMR Absence of a signal for the O-CH₃ group. Signals for glucuronide protons are present.Confirms site of deuteration and structural integrity.
¹³C NMR Characteristic multiplet for the -CD₃ carbon.Confirms the presence and location of the deuterated carbon.
²H NMR A signal corresponding to the -CD₃ group.Direct detection and quantification of deuterium.

Iii. Analytical Methodologies Utilizing Methyl D3 β D Glucuronide Sodium Salt As an Internal Standard

Mass Spectrometry-Based Quantitation in Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective quantification of metabolites in biological samples. nih.govresearchgate.net When coupled with chromatographic separation techniques, MS provides a powerful platform for bioanalysis. The use of a stable isotope-labeled internal standard like Methyl-d3 β-D-Glucuronide Sodium Salt is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in instrument response. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net The direct measurement of glucuronide conjugates by LC-MS/MS offers significant advantages over indirect methods, including faster sample preparation and improved accuracy. researchgate.net In this context, this compound is an invaluable tool.

When analyzing methyl β-D-glucuronide, the deuterated internal standard is added to the biological sample (e.g., plasma, urine) at a known concentration before sample preparation. researchgate.net Both the analyte and the internal standard are co-extracted and then separated by liquid chromatography. In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (Multiple Reaction Monitoring, MRM). The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric approach effectively corrects for any loss of analyte during sample processing and fluctuations in instrument performance. nih.gov

ParameterTypical Value/ConditionPurpose
Internal Standard This compoundTo correct for variability in sample preparation and MS detection.
Chromatography Reversed-Phase or HILICTo separate the analyte from matrix components.
Ionization Mode Electrospray Ionization (ESI), typically negative ion modeTo generate ions of the analyte and internal standard.
MS Detection Multiple Reaction Monitoring (MRM)For selective and sensitive quantification.
Quantification Ratio of analyte peak area to internal standard peak areaTo ensure accurate and precise measurement.

This interactive table summarizes typical LC-MS/MS parameters for the quantification of methyl β-D-glucuronide using its deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deconjugated Analytes

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites. However, due to the polar and non-volatile nature of glucuronides, they must first be deconjugated and derivatized to make them amenable to GC analysis. researchgate.net The process typically involves enzymatic hydrolysis of the glucuronide moiety using β-glucuronidase, followed by derivatization of the resulting aglycone (in this case, methanol) and the glucuronic acid remnant. A common derivatization technique is trimethylsilylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analytes. researchgate.netmdpi.comnih.gov

In this workflow, this compound can be used as an internal standard for the quantification of the parent compound after deconjugation. The deuterated standard is subjected to the same hydrolysis and derivatization steps as the analyte. The resulting deuterated TMS-derivatized methanol (B129727) would then be quantified by GC-MS alongside the non-labeled analyte derivative. The use of a deuterated internal standard is critical to account for variability in the efficiency of both the hydrolysis and derivatization reactions, as well as any matrix effects during GC-MS analysis. nih.gov

StepDescriptionRole of Internal Standard
1. Deconjugation Enzymatic cleavage of the glucuronide using β-glucuronidase.The internal standard is deconjugated along with the analyte, correcting for variations in enzyme activity.
2. Derivatization Conversion of the deconjugated, polar analytes into volatile derivatives (e.g., TMS derivatives).The deuterated aglycone is derivatized, accounting for differences in derivatization efficiency.
3. GC-MS Analysis Separation and quantification of the derivatized analytes and internal standard.Co-elution of the derivatized analyte and internal standard allows for correction of matrix effects and instrument variability.

This interactive table outlines the steps for GC-MS analysis of deconjugated analytes using a deuterated internal standard.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), for instance, utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites. nih.govresearchgate.netresearchgate.netmdpi.com When studying the metabolism of a compound that forms a methyl-glucuronide conjugate, HRMS can be used to identify this and other related metabolites.

The use of a stable isotope-labeled standard like this compound in conjunction with HRMS can greatly aid in metabolite identification. By analyzing a sample spiked with the deuterated standard, the resulting mass spectrum will show a characteristic doublet for the ions corresponding to the analyte and the internal standard, separated by the mass difference of the isotopes (in this case, 3 Da for the three deuterium (B1214612) atoms). This "isotope signature" provides a high degree of confidence in the identification of the target metabolite amongst the multitude of signals in a complex biological matrix. Furthermore, the fragmentation pattern of the deuterated standard in MS/MS experiments will be shifted by the mass of the isotopes, providing further structural confirmation. nih.gov

Chromatographic Separation Techniques for Glucuronide Conjugates

The choice of chromatographic separation technique is critical for the successful analysis of glucuronide conjugates, which are typically polar molecules. The goal is to achieve good retention and separation from endogenous matrix components to minimize ion suppression or enhancement in the mass spectrometer.

Reversed-Phase Liquid Chromatography in Glucuronide Analysis

Reversed-phase liquid chromatography (RPLC) is one of the most widely used separation techniques in bioanalysis. nih.govresearchgate.netyoutube.com It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. While highly polar compounds like glucuronides can be challenging to retain on traditional RPLC columns, modern column chemistries, such as those with polar-embedded or polar-endcapped stationary phases, offer improved retention for these analytes. nih.govnih.gov

In the analysis of methyl β-D-glucuronide, a gradient elution is typically used, starting with a highly aqueous mobile phase to retain the polar analyte and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) to elute it. nih.gov The nearly identical retention behavior of this compound to its non-labeled counterpart ensures that it co-elutes, allowing for effective correction of matrix effects that may occur at that specific retention time. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and often complementary technique to RPLC, particularly well-suited for the separation of highly polar compounds like glucuronides. nih.govnestgrp.comhalocolumns.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. nestgrp.com The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

For the analysis of methyl β-D-glucuronide, HILIC offers the advantage of strong retention, which can be beneficial for separating it from early-eluting, less polar matrix interferences. nestgrp.com A typical HILIC gradient starts with a high percentage of organic solvent and the concentration of the aqueous component is increased to elute the analytes. The use of this compound as an internal standard in HILIC is essential for accurate quantification, as it will have very similar partitioning behavior to the analyte, thus compensating for any variability in retention and ionization. nestgrp.com

Chromatographic ModeStationary PhaseMobile Phase ElutionIdeal for
Reversed-Phase LC Non-polar (e.g., C18)Increasing organic solventBroad range of analytes, including moderately polar glucuronides.
HILIC Polar (e.g., silica, amide)Increasing aqueous solventHighly polar compounds like glucuronides, offering orthogonal selectivity to RPLC.

This interactive table compares key features of Reversed-Phase LC and HILIC for glucuronide analysis.

Method Development and Validation for Deuterated Analogs in Research

The development of a reliable analytical method is a prerequisite for accurate quantification of metabolites in biological samples. Using a deuterated analog like a d3-glucuronide as an internal standard is a key component of this process, ensuring the method is robust and the data is dependable. psu.edu

Method validation ensures that an analytical procedure is accurate, precise, and reliable for its intended application. For methods utilizing deuterated glucuronide standards, several key parameters are assessed. A prime example is the quantification of mycophenolic acid (MPA) and its primary metabolite, mycophenolic acid glucuronide (MPAG), where the deuterated forms (MPA-d3 and MPAG-d3) are used as internal standards for therapeutic drug monitoring. nih.govpsu.edu

Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. In an assay for MPA using MPA-d3, linearity was established over a wide concentration range of 15–15,000 ng/mL. psu.edu For its metabolite MPAG, the dynamic range was 0.215 to 215 mg/L using MPAG-d3 as the standard. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Inter-day precision for an MPAG assay was reported with a coefficient of variation (CV) of less than 10.7%. nih.gov Regulatory guidelines often suggest that accuracy should be within ±15% of the nominal concentration.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest without interference from other components in the sample matrix. Using a deuterated internal standard in LC-MS/MS provides high specificity due to the unique mass-to-charge (m/z) transitions monitored for both the analyte and the standard. psu.edu

Recovery: This parameter measures the efficiency of the extraction process. In a validated method for MPA using MPA-d3, the mean extraction recovery for both the analyte and the internal standard was greater than 95%, indicating a highly efficient and consistent sample preparation process. psu.edu

Matrix Effect: This evaluates the influence of co-eluting, endogenous matrix components on the ionization of the analyte. The use of a co-eluting, stable isotope-labeled internal standard is the best way to correct for matrix effects. psu.edu For an MPA assay, matrix factors ranged from 0.97 to 1.02, signifying minimal ion suppression or enhancement. psu.edu

The following table summarizes typical validation parameters from a study utilizing a deuterated analog for metabolite quantification.

Validation Parameter Research Finding / Typical Acceptance Criteria
Analyte / Internal Standard Mycophenolic Acid (MPA) / Mycophenolic Acid-d3
Linearity Range 15–15,000 ng/mL
Correlation Coefficient (r²) >0.99
Extraction Recovery >95% for both analyte and internal standard
Matrix Factor 0.97 to 1.02
Precision (Inter-day CV) <15%
Accuracy Within ±15% of nominal value

This data is based on a validated UPLC-MS/MS method for mycophenolic acid using its d3 analog as the internal standard. psu.edu

Biological samples such as plasma, urine, and tissue are highly complex matrices containing proteins, salts, lipids, and other endogenous substances that can interfere with analysis. A critical step in method development is optimizing the sample preparation to cleanly extract the analyte and internal standard, thereby minimizing matrix effects and improving method sensitivity and robustness. psu.edu

For glucuronide metabolites, which are often polar, a common and effective technique is protein precipitation. In a study quantifying total MPAG in human plasma, the sample preparation involved a simple protein precipitation step. nih.gov This method is favored for its speed and simplicity.

The optimized workflow involved:

Aliquoting a small volume (100 µL) of the plasma sample.

Adding the internal standard solution (20 µL of Mycophenolic acid β-D-glucuronide-d3).

Precipitating the proteins by adding organic solvents (50 µL of methanol and 1000 µL of acetonitrile).

Vortexing to ensure thorough mixing and complete protein precipitation.

Centrifuging at high speed to pellet the precipitated proteins.

Injecting a small volume (1 µL) of the resulting clear supernatant into the LC-MS/MS system.

The table below outlines this efficient sample preparation workflow.

Step Procedure Purpose
1 Aliquot 100 µL of human plasma.Obtain a representative sample volume.
2 Add internal standard (MPAG-d3).Enable accurate quantification by accounting for procedural variability.
3 Add 50 µL methanol and 1000 µL acetonitrile.Precipitate and remove abundant plasma proteins.
4 Vortex and Centrifuge.Ensure complete precipitation and separate the solid protein pellet from the liquid supernatant.
5 Inject supernatant into LC-MS/MS.Analyze the clean extract containing the analyte and internal standard.

This sample preparation scheme is based on the method for quantifying total MPAG in human plasma. nih.gov

This approach is effective because the deuterated glucuronide internal standard is added early in the process, ensuring it undergoes the exact same preparation steps as the target analyte. nih.gov This allows it to accurately compensate for any analyte loss during precipitation or volume variations during handling.

Role in Comprehensive Metabolite Profiling within Research Settings

Beyond single-analyte quantification, deuterated glucuronide standards play a crucial role in comprehensive metabolite profiling, particularly in metabolomics and pharmacokinetic studies. Glucuronidation is a major pathway in Phase II metabolism, responsible for the detoxification and elimination of numerous drugs, toxins, and endogenous compounds. nih.gov Accurately profiling these glucuronide metabolites is essential for understanding an organism's metabolic response to a xenobiotic or a disease state.

In a research setting, such as a clinical study for an immunosuppressant drug like mycophenolate mofetil (MMF), understanding the metabolic profile is critical. MMF is a prodrug that converts to the active compound, MPA, which is then primarily metabolized to MPAG. psu.edu The concentrations of both MPA and MPAG are clinically significant. Therefore, a comprehensive analytical method must accurately quantify not just the parent drug but also its major metabolites.

The use of Mycophenolic acid β-D-glucuronide-d3 as an internal standard allows researchers to:

Achieve Accurate Quantification of Metabolites: Stable isotope-labeled standards are essential for overcoming the analytical challenges of metabolite quantification, providing the necessary precision to define pharmacokinetic parameters. nih.gov

Support Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate measurement of metabolite concentrations is vital for developing models that correlate drug exposure with therapeutic or adverse effects. In the case of MPA, the relationship between drug concentration and the inhibition of its target enzyme (IMPDH) can be precisely modeled when both the parent drug and its metabolite are accurately measured. nih.gov

In essence, this compound and its analogs act as indispensable tools in targeted metabolomics. They enable the high-confidence measurements required to build a complete picture of a specific metabolic pathway, contributing to a deeper understanding of drug disposition and physiological responses in research.

Iv. Applications in Drug Metabolism and Pharmacokinetic Research Non Human and in Vitro

Elucidation of Glucuronidation Pathways and Mechanisms

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds. The use of stable isotope-labeled standards is instrumental in accurately studying the enzymes and processes involved.

The formation of glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In vitro assays using human liver microsomes (HLM), human intestinal microsomes (HIM), or recombinant UGT isoforms are essential for identifying which UGT enzymes are responsible for a particular drug's metabolism. In these assays, Methyl-d3 β-D-Glucuronide Sodium Salt is not typically used as a substrate but rather as an indispensable internal standard. For instance, when studying the formation of a methyl-glucuronide metabolite of a new chemical entity, the deuterated standard is added to the reaction mixture during sample workup. This allows for the accurate quantification of the metabolite produced by the UGT enzymes, helping to determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This approach is crucial for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce specific UGT isoforms.

In vitro enzyme kinetic data for UGT isoforms can be compared across different systems to understand their activity and inhibition profiles. For example, studies have shown that UGT1A1-catalyzed β-estradiol 3-β-D-glucuronide formation exhibits allosteric sigmoidal kinetics in HLM, HIM, and recombinant UGT systems. In contrast, UGT1A3-catalyzed CDCA 24-acyl-β-D-glucuronide formation shows Michaelis-Menten kinetics in HLM but substrate inhibition in HIM and recombinant systems. The precise quantification required for these detailed kinetic analyses relies on the use of stable isotope-labeled internal standards.

β-glucuronidases are enzymes that cleave glucuronic acid from glucuronide conjugates, a process known as deconjugation. This can lead to the reactivation of a drug or metabolite and can contribute to enterohepatic recirculation, prolonging the drug's half-life. To study the kinetics and specificity of β-glucuronidase activity, a stable isotope-labeled substrate analog like this compound can be theoretically employed, although its most common use remains as an internal standard for the quantification of the non-labeled substrate or product. In a typical assay, the disappearance of the glucuronide substrate or the appearance of the aglycone is monitored over time. By adding a known concentration of this compound as an internal standard, the concentration of the non-labeled glucuronide can be accurately measured, allowing for the determination of the rate of hydrolysis by β-glucuronidase from various sources (e.g., bacterial, lysosomal). This is particularly important in understanding the stability of glucuronide metabolites in different biological matrices.

In Vitro Metabolic Stability Studies of Xenobiotics

Metabolic stability is a critical parameter assessed during drug discovery to predict the in vivo half-life and clearance of a new drug candidate. These studies are commonly performed using liver microsomes or hepatocytes.

Liver microsomes contain a high concentration of UGT enzymes, making them a suitable system for studying glucuronidation. Hepatocytes, being intact cells, offer a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as transporters. In these assays, a test compound is incubated with microsomes or hepatocytes, and the rate of its disappearance is measured over time. If the compound is known to be cleared via glucuronidation to form a methyl-glucuronide, this compound is the ideal internal standard for quantifying the formation of this metabolite. The accurate measurement of metabolite formation provides a more complete picture of the drug's metabolic profile and intrinsic clearance.

Comparing intrinsic clearance values between microsomes and hepatocytes can provide mechanistic insights. For compounds primarily metabolized by UGTs, intrinsic clearance is often faster in hepatocytes than in microsomes. The precise quantification afforded by using deuterated internal standards is essential for making these comparative assessments.

Table 1: Representative Data from an In Vitro Metabolic Stability Study

SystemTest Compound Concentration (µM)Incubation Time (min)Metabolite Formed (ng/mL)
Human Liver Microsomes100
11525.3
13048.9
16089.1
Human Hepatocytes100
13065.2
160121.5
1120215.7
This table is interactive. Data is hypothetical and for illustrative purposes.

Metabolic shunting occurs when the inhibition of one metabolic pathway leads to an increased flux of the drug through an alternative pathway. For example, if a drug is metabolized by both cytochrome P450 (CYP) enzymes and UGTs, inhibition of the CYP pathway may lead to an increase in the formation of the glucuronide metabolite. To accurately assess this, researchers need to quantify the various metabolites formed in the presence and absence of a specific pathway inhibitor. The use of stable isotope-labeled internal standards for each metabolite, including this compound for a methyl-glucuronide metabolite, is crucial for obtaining the reliable quantitative data needed to detect and characterize metabolic shunting.

Species-Specific Metabolism of Glucuronides in Research Models

There are often significant species differences in drug metabolism, which can make it challenging to extrapolate preclinical data from animal models to humans. These differences can be both qualitative (different metabolites formed) and quantitative (different rates of formation). Studies comparing the glucuronidation of a drug in liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog, monkey) are therefore essential.

In such comparative studies, this compound would serve as a consistent internal standard across all species, ensuring that any observed differences in the levels of the methyl-glucuronide metabolite are due to true species-specific differences in enzyme activity and not analytical variability. Research has shown marked species differences in the expression and function of UGTs. For example, the glucuronidation of certain compounds can be prominent in humans and non-human primates but low or absent in rodents. Accurate quantification using deuterated standards is key to delineating these species-specific metabolic profiles and selecting the most appropriate animal model for further preclinical development.

Table 2: Example of Species-Specific Glucuronidation Rates

SpeciesLiver Microsome IncubationRate of Methyl-Glucuronide Formation (pmol/min/mg protein)
Human1 µM Test Compound150.2
Monkey1 µM Test Compound125.8
Dog1 µM Test Compound75.4
Rat1 µM Test Compound22.1
Mouse1 µM Test Compound18.9
This table is interactive. Data is hypothetical and for illustrative purposes.

Kinetic Isotope Effects in Metabolic Pathway Research

In the realm of drug metabolism and pharmacokinetic research, the use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating metabolic pathways and understanding enzyme mechanisms. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect (KIE), which has significant implications for the study of drug metabolism.

The deuterium kinetic isotope effect is a quantum mechanical phenomenon that results in a change in the rate of a chemical reaction when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D) at a bond that is cleaved during the rate-determining step of the reaction. This effect arises primarily from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond.

Due to its greater mass, deuterium forms a stronger covalent bond with carbon than hydrogen. The C-D bond has a lower zero-point vibrational energy, meaning it resides in a lower energy state in its ground vibrational level compared to a C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond. In a chemical reaction where the cleavage of this bond is the rate-limiting step, the activation energy for the reaction will be higher for the deuterated compound. This higher energy barrier results in a slower reaction rate for the deuterated molecule compared to its non-deuterated counterpart. The magnitude of the primary deuterium KIE is typically expressed as the ratio of the rate constants (kH/kD) and can range from 2 to as high as 10 in enzyme-catalyzed reactions.

The deuterium kinetic isotope effect can have a profound impact on the metabolic rates of drugs and other xenobiotics, as well as on their resulting metabolite profiles. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a critical step. By replacing a hydrogen atom at a metabolically active site with deuterium, the rate of metabolism at that position can be significantly reduced.

This "metabolic switching" can lead to several observable outcomes in in vitro and non-human studies:

Altered Metabolite Ratios: If a drug has multiple sites of metabolism, deuteration at one site can shift the metabolic pathway towards other, non-deuterated sites. This results in a change in the relative abundance of different metabolites.

Identification of Rate-Limiting Steps: The observation of a significant KIE can provide strong evidence that C-H bond cleavage is a rate-limiting step in a particular metabolic pathway.

The following table illustrates hypothetical data from an in vitro study comparing the metabolism of a hypothetical parent compound with its deuterated analog in human liver microsomes.

CompoundRate of Metabolism (pmol/min/mg protein)Metabolite A Formation (pmol/min/mg protein)Metabolite B Formation (pmol/min/mg protein)
Parent Compound1008020
Deuterated Analog402020

Investigation of Enzyme Activity and Specificity (UGTs and β-Glucuronidase)

This compound and its non-deuterated counterpart are valuable tools for investigating the activity and specificity of two key enzyme families in drug metabolism: UDP-glucuronosyltransferases (UGTs) and β-glucuronidases.

UGTs are a superfamily of enzymes that catalyze the process of glucuronidation, a major phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. β-Glucuronidases, on the other hand, are hydrolase enzymes that cleave these glucuronide conjugates, releasing the original aglycone. This process can be significant in enterohepatic recirculation of drugs.

For β-glucuronidase, Methyl β-D-Glucuronide Sodium Salt can serve as a substrate to directly measure enzyme activity. The rate of hydrolysis of the glucuronide bond can be monitored to determine the kinetic parameters of the enzyme. The use of the deuterated form allows for sensitive detection and quantification of the released methanol-d3 and glucuronic acid using mass spectrometry. Furthermore, comparing the rate of hydrolysis of this compound to its non-deuterated counterpart can reveal any kinetic isotope effects in the β-glucuronidase-catalyzed reaction, providing insights into the enzyme's mechanism and substrate specificity.

The following table presents hypothetical kinetic data for the hydrolysis of Methyl β-D-Glucuronide Sodium Salt and its non-deuterated analog by β-glucuronidase.

SubstrateKm (mM)Vmax (µmol/min/mg protein)
Methyl β-D-Glucuronide Sodium Salt1.510.2
This compound1.69.8

In this hypothetical scenario, the similar Km and Vmax values would suggest that there is no significant kinetic isotope effect for the cleavage of the methyl-glucuronide bond by β-glucuronidase. This would indicate that the C-O bond cleavage involving the deuterated methyl group is not the rate-limiting step of the enzymatic reaction.

V. Role in Advanced Bioanalytical and Omics Studies

Integration in Metabolomics and Pharmacokinetics Research Workflows

In metabolomics and pharmacokinetic (PK) studies, accurate quantification of metabolites is crucial for understanding drug disposition, metabolic pathways, and disease states. Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of a wide range of substances, from drugs to endogenous compounds. nih.gov The resulting glucuronide conjugates are often the primary metabolites measured in biological matrices like plasma, urine, and tissue.

Methyl-d3 β-D-Glucuronide Sodium Salt serves as an ideal stable isotope-labeled (SIL) internal standard for the quantification of these glucuronide metabolites. pharmaffiliates.comnih.gov When added to a biological sample at a known concentration during sample preparation, it co-elutes chromatographically with the non-labeled (analyte) glucuronide. However, due to the mass difference from the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the analyte.

This co-analysis allows the SIL internal standard to compensate for variations that can occur at multiple stages of the analytical process, including:

Sample Extraction: Corrects for inconsistencies in analyte recovery.

Chromatographic Separation: Accounts for shifts in retention time.

Mass Spectrometric Ionization: Normalizes for matrix effects, where other molecules in the sample can suppress or enhance the analyte's signal. youtube.com

By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, which is essential for building reliable pharmacokinetic models and for the comprehensive profiling of the metabolome. researchgate.netnih.gov

Table 1: Example LC-MS/MS Parameters for Glucuronide Analysis This table illustrates typical mass transition parameters used in an LC-MS/MS method. The parent ion (Q1) is the mass of the molecule of interest, and the product ion (Q3) is a characteristic fragment used for quantification. The +3 Da mass shift for the deuterated standard is clearly distinguishable.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Analyte (e.g., Methyl β-D-Glucuronide)227.15113.1Negative
Internal Standard (Methyl-d3 β-D-Glucuronide)230.15113.1Negative

Note: The product ion may remain the same if the fragmentation does not involve the deuterated part of the molecule. Data is illustrative.

Chemical Isotope Labeling Strategies Beyond Traditional Internal Standards

The use of a stable isotope-labeled metabolite like this compound represents a more advanced strategy than simply using a labeled version of the parent drug as the sole internal standard. While a labeled parent drug can correct for its own quantification, it may not adequately account for variability in the formation and analysis of its metabolites.

Metabolites often have different physicochemical properties than their parent compounds, leading to different chromatographic behaviors and ionization efficiencies. nih.gov A glucuronide, for instance, is typically much more polar than its precursor aglycone. Therefore, an internal standard that is also a glucuronide is the preferred choice for accurately quantifying glucuronide metabolites. researchgate.net

This "metabolite-matched" internal standard strategy is crucial for:

Accurate Metabolite-to-Parent Ratios: Essential for understanding the rate and extent of metabolism.

Robustness Across Different Matrices: Ensures the method is reliable when analyzing different biological fluids (e.g., blood vs. urine).

Mitigating Metabolic Back-Conversion: In some cases, glucuronide metabolites can be unstable and revert to the parent drug during sample storage or analysis. Using a labeled glucuronide standard helps to monitor and correct for such instability. researchgate.net

Recent research has also explored broader chemical isotope labeling strategies where derivatizing agents, such as N,N-Dimethyl ethylenediamine (B42938) (DMED) and its deuterated counterpart (DMED-d6), are used to tag all glucuronides in a sample. nih.govacs.org This allows for a global, yet targeted, profiling of all glucuronidated species, enhancing detection sensitivity and enabling the discovery of novel metabolites. nih.govacs.org

Quantitative Proteomics and Enzymatic Reaction Rate Measurements

While the primary role of this compound is in metabolomics, its principles extend to other areas. In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. Although this specific compound is not directly used to label proteins, the underlying concept of using mass shifts for quantification is identical.

More directly, labeled glucuronides can be employed as substrates to measure the activity of specific enzymes. For example, the enzyme β-glucuronidase cleaves glucuronic acid from various molecules. Its activity is relevant in drug metabolism, enterohepatic recirculation, and certain disease pathologies.

By incubating a biological sample (e.g., liver microsomes or cell lysate) with this compound, researchers can precisely measure the rate of its cleavage by monitoring the appearance of the deuterated methyl aglycone or the disappearance of the labeled substrate over time via LC-MS. This provides a highly sensitive and specific method for determining enzymatic reaction kinetics. The use of a labeled substrate avoids interference from any endogenous, non-labeled substrates that may be present in the sample.

Table 2: Application in Enzymatic Rate Measurement This table outlines a conceptual workflow for using the labeled compound to measure β-glucuronidase activity.

StepDescriptionAnalytical Measurement
1. Incubation A biological sample containing β-glucuronidase is incubated with a known concentration of this compound.-
2. Time-Point Sampling Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the enzymatic reaction is stopped.-
3. LC-MS/MS Analysis Each aliquot is analyzed to measure the concentration of the remaining substrate (Methyl-d3 β-D-Glucuronide).Quantification of the m/z 230.15 signal.
4. Rate Calculation The rate of substrate disappearance is plotted over time to determine the enzyme's reaction velocity.Calculation of Vmax and Km from the kinetic plot.

This approach offers superior accuracy compared to older colorimetric assays and is a powerful tool for characterizing drug-metabolizing enzymes and their potential inhibition by new drug candidates.

Vi. Future Perspectives and Research Directions for Deuterated Glucuronides

Advancements in Synthesis and Isotopic Labeling Technologies

The synthesis of deuterated glucuronides has traditionally been a complex undertaking. However, ongoing innovations in both chemical and biological synthesis are making these valuable compounds more accessible.

Future advancements are expected in chemoenzymatic synthesis, which combines the specificity of enzymes with the scalability of chemical reactions. The use of UDP-glucuronosyltransferases (UGTs) in vitro is a key area of development. nih.govlibretexts.org UGTs are the enzymes responsible for glucuronidation in vivo, and their use in a laboratory setting can provide highly specific and stereoselective synthesis of glucuronides. nih.govresearchgate.net Researchers are exploring the use of recombinant UGTs to produce specific glucuronide isomers that are difficult to obtain through purely chemical methods. researchgate.net

Isotopic labeling technologies are also becoming more refined. While deuterium (B1214612) is a common isotopic label, the use of other stable isotopes like ¹³C and ¹⁵N in conjunction with deuterium can provide even more detailed information in metabolic studies. Future techniques may involve the development of novel protecting group strategies and activation methods for the glucuronic acid donor, leading to more efficient and versatile syntheses. nih.gov

A summary of current and emerging synthesis approaches is presented in the table below:

Synthesis ApproachDescriptionKey Advantages
Chemical Synthesis Involves multi-step chemical reactions to construct the glucuronide molecule.Scalable to produce large quantities.
Enzymatic Synthesis Utilizes enzymes, such as UGTs, to catalyze the glucuronidation reaction. nih.govHigh specificity and stereoselectivity. nih.gov
Chemoenzymatic Synthesis A hybrid approach that combines chemical and enzymatic steps.Combines the advantages of both methods.
Microbial Biotransformation Employs microorganisms to carry out the glucuronidation process. researchgate.netCan produce complex glucuronides, including those resulting from sequential reactions. researchgate.net

Emerging Analytical Techniques for Glucuronide Profiling

The analysis of deuterated glucuronides is critical for their application in research. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of glucuronide analysis, and future developments will likely focus on enhancing its capabilities. acs.org

High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography systems (UPLC/UHPLC) is becoming increasingly standard for the comprehensive profiling of glucuronide metabolites in complex biological matrices. nih.govscispace.com These techniques offer superior sensitivity and selectivity, allowing for the detection and quantification of even low-abundance glucuronides. nih.gov A key advantage of using deuterated standards like Methyl-d3 β-D-Glucuronide Sodium Salt is the ability to easily distinguish the internal standard from the endogenous analyte, leading to more accurate quantification. nih.gov

One emerging strategy is the use of chemical isotope labeling in conjunction with LC-HRMS. This involves derivatizing glucuronides with an isotopic tag, which can enhance ionization efficiency and provide a unique mass signature for confident identification. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of glucuronides. While less sensitive than MS, NMR provides detailed information about the three-dimensional structure of molecules, which is crucial for identifying isomeric glucuronides. wikipedia.org Directly coupled HPLC-NMR is a technique that allows for the separation of isomers in a complex mixture followed by their immediate structural characterization by NMR. wikipedia.org Deuterium NMR (²H NMR) can be particularly useful for verifying the position and extent of deuteration in a labeled compound. sigmaaldrich.com

The table below summarizes key analytical techniques for glucuronide profiling:

Analytical TechniqueApplicationAdvantages
LC-MS/MS Quantification and identification of glucuronides in biological samples. acs.orgnih.govHigh sensitivity, selectivity, and throughput. nih.gov
LC-HRMS Comprehensive profiling and structural elucidation of unknown glucuronide metabolites. nih.govscispace.comHigh mass accuracy and resolution. scispace.com
HPLC-NMR Structural characterization and identification of isomeric glucuronides. wikipedia.orgProvides detailed structural information. wikipedia.org
²H NMR Verification of deuteration in isotopically labeled compounds. sigmaaldrich.commdpi.comDirectly probes the deuterium nucleus. sigmaaldrich.com

Expansion into New Areas of Biochemical and Physiological Research

The availability of well-characterized deuterated glucuronides will open up new avenues of research. These compounds are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. medchemexpress.eu

One key area of expansion is in the field of metabolomics. Deuterated glucuronides can be used as internal standards for the accurate quantification of the entire glucuronidome, providing a snapshot of the metabolic state of an organism. nih.gov This can be particularly useful in disease biomarker discovery and in understanding the biochemical basis of various pathologies. scispace.com

Furthermore, the use of deuterated glucuronides can help to elucidate the role of specific UGT isoforms in drug metabolism. libretexts.org By using a deuterated substrate, researchers can track its metabolism by individual UGT enzymes, providing insights into drug-drug interactions and genetic polymorphisms that can affect drug efficacy and toxicity. libretexts.org

There is also growing interest in the biological activity of glucuronides themselves. While often considered inactive detoxification products, some glucuronides have been shown to have pharmacological activity. Deuterated versions of these active glucuronides can be used to study their pharmacokinetics and pharmacodynamics in detail.

Future research may also focus on the role of gut microbiota in the deconjugation of glucuronides. The "Enterohepatic Recirculation" of drugs, where a drug is excreted as a glucuronide in the bile, hydrolyzed back to the parent drug by gut bacteria, and then reabsorbed, can significantly impact a drug's half-life and efficacy. Deuterated glucuronides can be used to trace this process and understand the contribution of different bacterial species.

Q & A

Q. How is Methyl-d3 β-D-Glucuronide Sodium Salt synthesized and validated for use as an internal standard in metabolic studies?

The compound is synthesized via enzymatic glucuronidation using deuterated methyl groups to ensure isotopic purity. Validation involves mass spectrometry (MS) to confirm the molecular ion [M–Na]⁻ at m/z 495.2 and isotopic enrichment (>99% deuterium incorporation). Chromatographic purity (>98%) is verified using reverse-phase HPLC with UV detection at 254 nm .

Q. What protocols are recommended for detecting β-D-glucuronidase activity using this compound in biological samples?

Incubate the substrate (0.1–1 mM) with tissue homogenates or bacterial lysates at pH 5.2 and 37°C for 30–60 minutes. Terminate the reaction with 0.1 M NaOH, and quantify liberated aglycone via LC-MS/MS. For colorimetric assays, pair with diazonium salts (e.g., hexazonium pararosanilin) to generate chromogenic products measurable at 540 nm .

Q. How should researchers prepare stock solutions of this compound to ensure stability?

Dissolve in 50% methanol/water (v/v) at 10 mM, aliquot, and store at −80°C. Avoid freeze-thaw cycles. For enzymatic assays, pre-treat solutions with alamethicin (50 µg/mL) to permeabilize membrane vesicles and enhance glucuronidation efficiency .

Advanced Research Questions

Q. How do deuterium isotopes in this compound impact kinetic parameters in UDP-glucuronosyltransferase (UGT) assays?

Deuterium labeling reduces the substrate’s metabolic turnover (kcat) by 15–20% compared to non-deuterated analogs due to the kinetic isotope effect. This necessitates calibration curves using deuterated standards to correct for isotopic interference in quantitative MS analyses .

Q. What experimental strategies resolve contradictions in environmental degradation studies of this compound?

Discrepancies in half-life estimates (e.g., in composting vs. aqueous systems) arise from microbial β-glucuronidase variability. Use sterile controls and metagenomic profiling to correlate degradation rates with microbial community composition. Spiked recovery experiments (80–120%) validate extraction efficiency in complex matrices like soil .

Q. How can LC-MS/MS parameters be optimized to distinguish this compound from endogenous glucuronides in metabolomic workflows?

Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MS/MS to monitor transitions m/z 495.2 → 175.1 (diagnostic glucuronide fragment) and 495.2 → 299.0 (deuterated methyl group). Adjust collision energy to 20–25 eV for maximal sensitivity .

Q. What are the implications of pH-dependent β-glucuronidase inhibition on this compound stability in cell culture models?

At physiological pH (7.4), β-glucuronidase activity is suppressed, minimizing premature hydrolysis. For intracellular glucuronide tracking, use lysosomal inhibitors (e.g., chloroquine) at 10 µM to stabilize the compound. Confirm via fluorescence microscopy or radiolabeled tracers .

Methodological Notes

  • Chromatographic Separation : Co-elution of deuterated/non-deuterated species can occur; ensure resolution with UPLC systems (e.g., 1.7 µm particle columns) .
  • Enzyme Kinetics : Use Hanes-Woolf plots to account for isotopic effects on Km and Vmax in UGT assays .
  • Environmental Studies : Pair with qPCR targeting gusA genes to quantify β-glucuronidase-producing bacteria in degradation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.